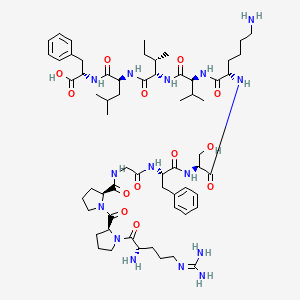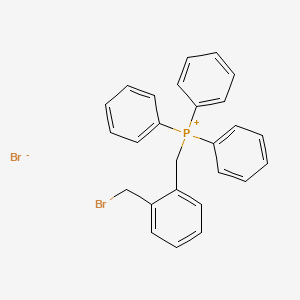![molecular formula C21H34O B1620085 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene CAS No. 84360-93-0](/img/structure/B1620085.png)
1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene
Descripción general
Descripción
“1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” is a chemical compound with the molecular formula C21H34O . It has a molecular weight of 302.49 . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” were not found, it’s likely that it involves electrophilic aromatic substitution, a common method for synthesizing benzene derivatives . This process typically involves two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” consists of a benzene ring substituted with an ethoxy group and a pentylcyclohexyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Liquid Crystal Research
- A Density Functional Theory (DFT) based study highlighted the effect of an electric field on the molecular polarizability of nematic liquid crystal molecules, including derivatives of 1-phenyl-4-{2[(1s,4r)-4-pentylcyclohexyl]ethyl}benzene. This research is significant for understanding the electrical properties of liquid crystals used in display technologies and other applications (Upadhyay et al., 2020).
Supramolecular Networks
- The formation of supramolecular liquid-crystalline networks through self-assembly was demonstrated using multifunctional hydrogen-bonding molecules, including derivatives of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene. This research contributes to the development of novel materials with potential applications in nanotechnology and materials science (Kihara et al., 1996).
Organic Chemistry and Synthesis
- Research in organic chemistry has explored the synthesis and transformation of compounds related to 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene. These studies are essential for developing new synthetic pathways and understanding the chemical behavior of similar compounds (Zhuo et al., 1995).
Photoreactivity Studies
- The study of the reactivity of hydroxy- and methoxy-substituted compounds, including derivatives of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene, under different conditions has been a subject of interest in photoreactivity research. These studies contribute to the understanding of photochemical processes in organic compounds (Arumugam & Popik, 2010).
Thermochemical Conversion Studies
- The thermochemical conversion of simple lignin model compounds, including derivatives of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene, has been investigated. This research is significant for developing processes for producing liquid fuels from biomass (Alén, 1991).
Synthesis of Polymerizable Compounds
- The synthesis of polymerizable compounds like 1-Ethoxyvinylbenzocyclobutene, a derivative of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene, has been explored. This research contributes to the development of new materials with potential applications in polymer science (Pugh et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)22-4-2/h14-19H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGDFCLIVISJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342844 | |
| Record name | 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene | |
CAS RN |
84360-93-0 | |
| Record name | 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















